2-chloro-7-ethyl-1,3-benzothiazole
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Overview
Description
2-chloro-7-ethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 7-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-chloro-7-ethyl-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-7-ethyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Industrial Applications: The compound is used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
Biological Research: It is employed in the study of enzyme inhibitors and molecular probes for biological imaging.
Mechanism of Action
The mechanism of action of 2-chloro-7-ethyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological activity being studied. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth .
Comparison with Similar Compounds
2-chloro-7-ethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-chlorobenzothiazole: Lacks the ethyl group at the 7-position, resulting in different chemical and biological properties.
7-ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 2-position, affecting its reactivity and applications.
2-aminobenzothiazole: Contains an amino group instead of a chlorine atom, leading to different biological activities and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other benzothiazole derivatives.
Properties
CAS No. |
2742659-15-8 |
---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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